molecular formula C25H27N3O5S2 B2430248 (Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-60-0

(Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2430248
CAS RN: 897734-60-0
M. Wt: 513.63
InChI Key: OZIOOESVSOFNRS-QPLCGJKRSA-N
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Description

(Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C25H27N3O5S2 and its molecular weight is 513.63. The purity is usually 95%.
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Scientific Research Applications

Conformational Restriction and Antagonist Activity

The compound is characterized by the presence of a trisubstituted beta-amino acid residue, crucial for fixing the molecule to its active conformation. This feature makes it a highly potent and orally active fibrinogen receptor antagonist, with applications in the acute phase of antithrombotic treatment. The trisubstituted beta-amino acid residues are noted for their potential in restricting the conformational flexibility of peptidomimetics, indicating its significance in the design of integrin antagonists (Hayashi et al., 1998).

Synthesis and Reactivity

The synthesis of novel compounds, such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, demonstrates the compound's versatility and reactivity. The process involves reactions with benzothiazole and indole derivatives, highlighting its potential in creating a range of bioactive molecules (Nassiri & Milani, 2020).

Molecular Interaction and Complex Formation

The compound's ability to interact and form complexes with other molecules is evident. It's involved in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, indicating its role in the formation of complex molecular structures with potential pharmaceutical applications (Mohamed, 2014).

Synthesis of Heterocycles

The compound is also pivotal in the synthesis of various heterocyclic compounds, underscoring its importance in pharmaceutical chemistry. For instance, it's used in the synthesis of phenylthiourea derivatives and thiazole-based heterocycles, contributing to the creation of new molecules with potential therapeutic uses (Sayed, Raslan, & Dawood, 2016).

Anticancer Activity

Furthermore, derivatives of the compound have been evaluated for anticancer activity against various cancer cell lines, showcasing its potential in cancer treatment. The derivatives exhibit moderate to excellent anticancer activity, emphasizing the compound's significance in the development of new anticancer agents (Ravinaik et al., 2021).

properties

IUPAC Name

ethyl 2-[2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S2/c1-5-14-27(15-6-2)35(31,32)20-11-9-19(10-12-20)24(30)26-25-28(17-23(29)33-7-3)21-13-8-18(4)16-22(21)34-25/h5-6,8-13,16H,1-2,7,14-15,17H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIOOESVSOFNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

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